4-(2,5-二甲基苯磺酰氨基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

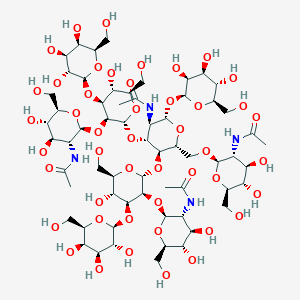

The compound "4-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid" is not directly studied in the provided papers. However, similar compounds with benzoic acid cores and sulfonylamino groups have been synthesized and characterized, which can provide insights into the chemical behavior and properties that might be expected for the compound . For instance, the synthesis and characterization of azo-benzoic acids and their precursors have been explored, revealing insights into their molecular structures and spectroscopic properties . Additionally, the crystal structure and properties of 2-(toluene-4-sulfonylamino)-benzoic acid have been reported, which shares a similar sulfonylamino group attached to a benzoic acid core .

Synthesis Analysis

The synthesis of related compounds involves the formation of sulfonylamino groups attached to a benzoic acid core. Although the exact synthesis of "4-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid" is not detailed, the methodologies used for similar compounds typically involve multi-step synthetic routes, starting from the appropriate benzaldehydes or anilines, followed by reactions such as diazotization, azo coupling, and sulfonation .

Molecular Structure Analysis

The molecular structure of compounds similar to "4-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid" has been determined using techniques such as X-ray diffraction, NMR, and IR spectroscopy. These compounds often exhibit interesting structural features like dihedral angles between aromatic rings, hydrogen bonding, and π-π interactions, which contribute to their stability and supramolecular assembly .

Chemical Reactions Analysis

The chemical behavior of benzoic acid derivatives with sulfonylamino groups can involve acid-base dissociation and tautomerism, as observed in azo-benzoic acids . The presence of the sulfonylamino group can also influence the reactivity towards other chemical species, as seen in the selective anion recognition by 4-(N,N-dimethylamino)benzoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the presence of sulfonylamino groups can lead to solvatochromism, changes in absorption spectra in different solvents, and contribute to the thermal stability of the material . The crystal structure analysis reveals how molecules associate, such as forming acid-acid dimers, which can affect the compound's solubility and melting point .

科学研究应用

阴离子识别和选择性

侯和 Kobiro (2006 年) 的研究重点介绍了市售的 4-(N,N-二甲基氨基)苯甲酸在乙腈中进行阴离子识别的用途。它对二价阴离子 HPO4^2- 和 SO4^2- 表现出显着的亲和力和选择性,高于一价阴离子,强调了客体阴离子的碱性和电荷密度在阴离子选择性中的作用。这一特性使其成为环境监测和开发特定阴离子的选择性传感器的有希望的候选者 (Hou & Kobiro,2006 年)。

晶体结构中的多态性

Aakeröy 等人(2005 年)通过尝试共结晶发现了 4-(N,N-二甲基氨基)苯甲酸的两种新多晶型物,揭示了所有三种多晶型物中都存在二聚酸-酸基序。这项研究对于了解材料的结构多样性至关重要,并且可以为设计具有定制化特性的药物和材料提供信息 (Aakeröy、Desper 和 Levin,2005 年)。

化学合成和反应

Vedejs 和 Gingras (1994 年) 探索了由酸催化的迈克尔加成引发的氮杂-克莱森重排,涉及烯丙基胺与二甲基乙炔二羧酸酯的反应,由甲苯磺酸催化。发现苯甲酸无效,表明催化剂在促进此类重排中的特异性,这对于合成复杂的有机分子至关重要 (Vedejs & Gingras,1994 年)。

先进材料合成

横山、清水和横泽(2005 年)报道了在通常导致聚合的条件下,4-(烷基氨基)苯甲酸二聚苯酯的选择性环状三聚,得到环状三聚体。该工艺展示了创造具有独特特性的新型材料的潜力,在纳米技术和材料科学中提供了应用 (横山、清水和横泽,2005 年)。

作用机制

属性

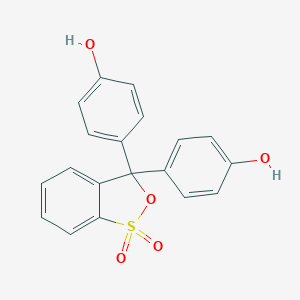

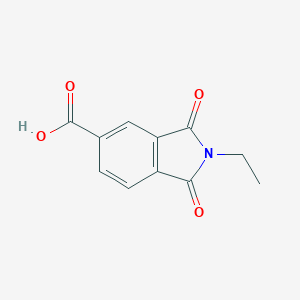

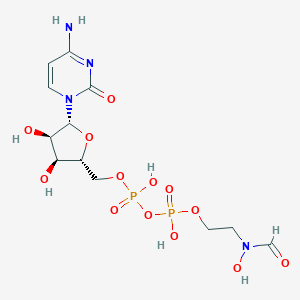

IUPAC Name |

4-[(2,5-dimethylphenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c1-10-3-4-11(2)14(9-10)21(19,20)16-13-7-5-12(6-8-13)15(17)18/h3-9,16H,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGFQTAXIYWVXQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359648 |

Source

|

| Record name | 4-[(2,5-Dimethylbenzene-1-sulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

126146-01-8 |

Source

|

| Record name | 4-[(2,5-Dimethylbenzene-1-sulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R,7aS)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B144666.png)

![4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B144678.png)